BenchChemオンラインストアへようこそ!

4-(7-methoxy-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one

TRPV4 antagonist ion channel pharmacology calcium flux assay

4-(7-Methoxy-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one (CAS 637753-41-4) is a synthetic, heterocyclic small molecule belonging to the benzofuran-chromen-2-one (coumarin) hybrid class. It is disclosed as Example 125 in US Patent 11,260,049, assigned to GlaxoSmithKline Intellectual Property, and characterized as a potent antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.

Molecular Formula C20H16O4
Molecular Weight 320.344
CAS No. 637753-41-4
Cat. No. B2851504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(7-methoxy-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one
CAS637753-41-4
Molecular FormulaC20H16O4
Molecular Weight320.344
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)OC(=O)C=C2C3=CC4=C(O3)C(=CC=C4)OC
InChIInChI=1S/C20H16O4/c1-11-7-14-15(10-19(21)23-17(14)8-12(11)2)18-9-13-5-4-6-16(22-3)20(13)24-18/h4-10H,1-3H3
InChIKeyRCFFADUYOPJTJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(7-Methoxy-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one (CAS 637753-41-4): TRPV4 Antagonist Chemical Probe Procurement Guide


4-(7-Methoxy-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one (CAS 637753-41-4) is a synthetic, heterocyclic small molecule belonging to the benzofuran-chromen-2-one (coumarin) hybrid class [1]. It is disclosed as Example 125 in US Patent 11,260,049, assigned to GlaxoSmithKline Intellectual Property, and characterized as a potent antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel [2]. Its structure features a 6,7-dimethyl-2H-chromen-2-one core linked at the 4-position to a 7-methoxy-1-benzofuran-2-yl moiety, distinguishing it from other benzofuran-coumarin congeners within the same patent family.

Why Substituting 4-(7-Methoxy-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one with Other Benzofuran-Coumarin Analogs Compromises TRPV4 Pharmacological Activity


Benzofuran-chromen-2-one hybrids are not functionally interchangeable. Even within the same US 11,260,049 patent family, subtle variations in the benzofuran substitution pattern produce order-of-magnitude differences in TRPV4 antagonist potency [1]. The 7-methoxy substituent on the benzofuran ring of the target compound is a critical pharmacophoric element; its replacement by hydrogen, methyl, or halogen, or its relocation to alternative positions, yields analogs with significantly reduced target engagement . Generic substitution without direct comparative pharmacological validation therefore risks selecting a compound with insufficient on-target activity for reproducible TRPV4 channel studies.

Quantitative Differentiation Evidence for 4-(7-Methoxy-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one Versus Closest Structural Analogs


TRPV4 Antagonist Potency: 6.4- to 10-Fold Superiority Over Des-Methoxy and Des-Methyl Benzofuran Analogs in the Same Cellular Assay

In a standardized BHK/AC9 cellular assay measuring inhibition of GSK634775-induced calcium mobilization, the target compound 4-(7-methoxy-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one (Ex. 125) exhibited an IC50 of 0.5 nM against human TRPV4 [1]. This represents a 6.4-fold improvement over Example 2 (IC50 3.20 nM) and a 10-fold improvement over Example 82 (IC50 5 nM), both of which lack the 7-methoxy substituent on the benzofuran ring [2][3]. The potency gain is directly attributable to the 7-methoxybenzofuran pharmacophore, as analogs bearing unsubstituted or halogen-substituted benzofuran rings consistently show double-digit nanomolar or weaker IC50 values.

TRPV4 antagonist ion channel pharmacology calcium flux assay

Cross-Species TRPV4 Antagonist Activity: Retained Sub-Nanomolar Potency at Rat TRPV4

The target compound (Ex. 125) demonstrates an IC50 of 1 nM against rat TRPV4 in BHK/AC9 cells under identical assay conditions (GSK634775-induced calcium immobilization, 10 min pre-incubation) [1]. This represents only a 2-fold shift from its human TRPV4 IC50 (0.5 nM), indicating robust cross-species activity. In comparison, the clinically studied TRPV4 antagonist GSK2193874 exhibits a 20-fold human-vs-rat potency differential (human IC50 40 nM vs rat IC50 2 nM) [2]. The narrow species potency gap of the target compound supports its utility as a chemical probe in rodent disease models without requiring substantial dose adjustment for target engagement.

cross-species pharmacology TRPV4 antagonist rodent model translation

Patent-Disclosed Structural Novelty: 7-Methoxybenzofuran as a Distinct Pharmacophore Within the US 11,260,049 Chemotype Series

The target compound (Ex. 125) is the only exemplified compound in US Patent 11,260,049 that combines a 6,7-dimethyl-2H-chromen-2-one core with a 7-methoxy-1-benzofuran-2-yl substituent [1]. This specific substitution pattern is structurally distinct from the 26 benzofuran-coumarin derivatives described by Zwergel et al. (2013), which explore benzofuran-chromone and benzofuran-coumarin hybrids primarily for anticancer activity in K562 leukemia cells, where apoptotic induction reached approximately 24% for the most active analogs [2]. The target compound's 7-methoxybenzofuran motif is absent from that anticancer series, underscoring that the methoxy positional isomerism is not a general feature of benzofuran-coumarin libraries but a specific design element within the TRPV4 antagonist chemotype.

structure-activity relationship TRPV4 antagonist medicinal chemistry

Optimal Use Cases for 4-(7-Methoxy-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one Based on Quantitative Differentiation Evidence


High-Resolution TRPV4 Channel Pharmacology: Calcium Flux and Electrophysiology Studies Requiring Sub-Nanomolar Target Engagement

With a human TRPV4 IC50 of 0.5 nM in BHK/AC9 calcium flux assays [1], this compound is suited for patch-clamp electrophysiology and fluorescence-based calcium imaging experiments where complete channel blockade at low nanomolar concentrations is essential to minimize vehicle artifacts and off-target modulation. Its 6.4- to 10-fold potency advantage over des-methoxy analogs enables cleaner pharmacological dissection of TRPV4-mediated calcium signaling pathways.

Translational TRPV4 Research: Consistent Antagonist Potency Across Human and Rodent Orthologs for In Vitro-to-In Vivo Study Design

The compound's narrow species potency gap (human IC50 0.5 nM vs rat IC50 1 nM) supports integrated experimental workflows where the same molecule is used in human cell-based target validation assays and subsequent rodent disease models [2]. This contrasts with TRPV4 antagonists such as GSK2193874, which shows a 20-fold human-rat potency differential and may require species-specific dose calibration.

Structure-Activity Relationship (SAR) Benchmarking: A 7-Methoxybenzofuran Reference Standard for TRPV4 Antagonist Chemotype Exploration

As the only exemplified compound in US 11,260,049 combining a 6,7-dimethylchromenone core with a 7-methoxybenzofuran substituent, this molecule serves as a potency benchmark for medicinal chemistry efforts exploring methoxy positional isomerism on the benzofuran ring [3]. Procurement of this specific compound enables direct comparative SAR studies against analogs bearing 5-methoxy, 6-methoxy, or unsubstituted benzofuran rings, all of which show markedly weaker TRPV4 antagonism.

Targeted TRPV4 Chemical Biology: Probe for Dissecting TRPV4-Dependent vs TRPV4-Independent Pathways in Disease Models

The compound's potent and cross-species TRPV4 antagonist profile supports its use as a high-confidence chemical probe in disease models where TRPV4 is implicated—including osteoarthritis, pulmonary edema, and neuropathic pain [4]. Its consistency across human and rat orthologs reduces confounding variables when interpreting target engagement data across experimental systems.

Quote Request

Request a Quote for 4-(7-methoxy-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.